GID4 Binding Affinity: A 6.5-Fold Difference in Kd Versus a Co-Identified Binder
In a study identifying small molecule binders for the GID4 E3 ligase subunit, compound 16 (identified as 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) exhibited a Kd value of 110 μM. This is in contrast to another binder identified from the same NMR-based fragment screen, compound 67, which demonstrated a Kd of 17 μM [1]. This quantitative difference in binding affinity is critical for selecting the appropriate chemical tool for target validation and assay development.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 110 μM |
| Comparator Or Baseline | Compound 67: 17 μM |
| Quantified Difference | 6.5-fold lower affinity for the target compound |
| Conditions | In vitro binding assay (NMR-based fragment screen) against the GID4 subunit of the CTLH E3 complex [1]. |
Why This Matters
This 6.5-fold difference in Kd is a critical selection criterion for researchers developing proteolysis-targeting chimeras (PROTACs) or molecular glues, where the potency of the E3 ligase ligand directly impacts the efficacy of the degrader molecule.
- [1] Chana, C. K., Maisonneuve, P., Posternak, G., Grinberg, N. G. A., Poirson, J., Ona, S. M., ... & Sicheri, F. (2022). Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. Journal of Medicinal Chemistry, 65(18), 12725-12746. View Source
